molecular formula C25H36O4 B14670072 [10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 36168-12-4

[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14670072
CAS No.: 36168-12-4
M. Wt: 400.5 g/mol
InChI Key: SARLCKGNKGPYCU-UHFFFAOYSA-N
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Description

[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the oxolan-3-yl group and the acetate functional group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like catalytic hydrogenation and high-pressure reactions to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes

Scientific Research Applications

[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

36168-12-4

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H36O4/c1-15(26)29-17-8-11-24(2)16(14-17)4-5-18-20-6-7-21(19-10-13-28-23(19)27)25(20,3)12-9-22(18)24/h6,16-19,21-22H,4-5,7-14H2,1-3H3

InChI Key

SARLCKGNKGPYCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4C5CCOC5=O)C)C

Origin of Product

United States

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